3,5-Dibromo-4-(cyclopropylmethoxy)aniline
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Overview
Description
3,5-Dibromo-4-(cyclopropylmethoxy)aniline is an organic compound that belongs to the class of brominated anilines. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions, a cyclopropylmethoxy group at the 4th position, and an amino group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(cyclopropylmethoxy)aniline can be achieved through several methods. One common approach involves the bromination of 4-(cyclopropylmethoxy)aniline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(cyclopropylmethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and biaryl compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
3,5-Dibromo-4-(cyclopropylmethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets. The bromine atoms and the cyclopropylmethoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromoaniline: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
4-(Cyclopropylmethoxy)aniline: Lacks the bromine atoms, resulting in different reactivity.
3,5-Dibromo-4-methylaniline: Similar structure but with a methyl group instead of a cyclopropylmethoxy group.
Uniqueness
3,5-Dibromo-4-(cyclopropylmethoxy)aniline is unique due to the presence of both bromine atoms and the cyclopropylmethoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
3,5-dibromo-4-(cyclopropylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO/c11-8-3-7(13)4-9(12)10(8)14-5-6-1-2-6/h3-4,6H,1-2,5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVYGUHAMZDVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2Br)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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